3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid
説明
特性
IUPAC Name |
(E)-3-(3-cyclopentyloxy-4-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-18-13-8-6-11(7-9-15(16)17)10-14(13)19-12-4-2-3-5-12/h6-10,12H,2-5H2,1H3,(H,16,17)/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGUFYRGSYPSIJ-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)OC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)OC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid typically involves the reaction of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde with malonic acid in the presence of a base such as pyridine. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired acrylic acid derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alkane or alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions will introduce various functional groups onto the aromatic ring.
科学的研究の応用
Chemistry
In synthetic organic chemistry, 3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid serves as a building block for more complex organic molecules. Its unique functional groups allow for further derivatization and exploration in various chemical reactions.
Biology
The compound has potential applications in biological research, particularly in studies related to enzyme inhibition and receptor binding. Its structure suggests that it may interact with specific proteins involved in signal transduction or metabolic pathways. Preliminary studies indicate that it could modulate enzyme activity, impacting various biochemical processes .
Industry
In industrial applications, this compound could be utilized in the production of specialty chemicals or materials with unique properties. Its ability to modify chemical properties makes it suitable for developing new formulations in pharmaceuticals or agrochemicals.
Case Studies and Research Findings
- Enzyme Inhibition Studies : Research indicates that derivatives similar to this compound exhibit significant enzyme inhibition properties, which can be crucial for developing therapeutic agents targeting specific diseases.
- Anticancer Activity : Preliminary investigations have shown that compounds with similar structures can induce apoptosis in cancer cell lines by interfering with critical cellular pathways, highlighting the potential anticancer properties of this compound .
- Biological Activity Evaluation : Studies have demonstrated that related compounds can disrupt microtubule dynamics, crucial for cancer cell proliferation, indicating a pathway through which this compound may exert its biological effects.
作用機序
The mechanism of action of 3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its mechanism of action are limited, but its structure suggests potential interactions with proteins involved in signal transduction or metabolic processes .
類似化合物との比較
Comparison with Structurally Similar Compounds
Functional Group Variations
Rolipram (4-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-pyrrolidinone)
- Molecular Formula: C₁₆H₂₁NO₃
- Key Features: Replaces the acrylic acid group with a pyrrolidinone ring.
- Biological Activity : A well-characterized PDE4 inhibitor used in research for its anti-inflammatory and neuroprotective effects .
- Comparison : The lactam ring in Rolipram enhances metabolic stability but reduces solubility compared to the carboxylic acid group in the target compound. This difference may influence blood-brain barrier penetration and bioavailability.
4-Methoxycinnamic Acid (trans-3-(4-Methoxyphenyl)acrylic Acid)
- Molecular Formula : C₁₀H₁₀O₃
- Key Features : Lacks the cyclopentyloxy group, retaining only the para-methoxy substitution.
- Applications : Used as a UV absorber in cosmetics and a precursor in synthesizing antioxidants .
(2E)-3-[3-(Aminosulfonyl)-4-methoxyphenyl]acrylic Acid
- Molecular Formula: C₁₀H₁₁NO₅S
- Key Features : Introduces a sulfamoyl group at the meta position.
- Comparison : The polar sulfamoyl group increases aqueous solubility but may reduce cell membrane permeability compared to the cyclopentyloxy substituent.
Substituent Position and Electronic Effects
3-Cyclopentyloxy-4-methoxybenzyl Alcohol :
- (2E)-3-(4-Ethoxy-3-methoxyphenyl)acrylic Acid: Substitutes the cyclopentyloxy group with an ethoxy group at the para position.
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis of Key Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | LogP* (Predicted) | Solubility (mg/mL) | Key Applications |
|---|---|---|---|---|---|---|
| 3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid | C₁₅H₁₆O₄ | 276.28 | Acrylic acid, cyclopentyloxy, methoxy | 3.2 | 0.15 (pH 7.4) | PDE4 inhibition (inferred) |
| Rolipram | C₁₆H₂₁NO₃ | 275.34 | Pyrrolidinone, cyclopentyloxy, methoxy | 2.8 | 0.08 (pH 7.4) | Anti-inflammatory research |
| 4-Methoxycinnamic Acid | C₁₀H₁₀O₃ | 178.18 | Acrylic acid, methoxy | 1.9 | 1.2 (pH 7.4) | Cosmetics, food additives |
| (2E)-3-[3-(Aminosulfonyl)-4-methoxyphenyl]acrylic acid | C₁₀H₁₁NO₅S | 257.26 | Acrylic acid, methoxy, sulfamoyl | 0.5 | 8.5 (pH 7.4) | Enzyme inhibition studies |
*LogP values estimated using fragment-based methods.
生物活性
3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 145743-83-5
- Molecular Formula : C₁₅H₁₈O₃
- Molecular Weight : 250.30 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and neuroprotective pathways. The compound's structure suggests potential interactions with the following:
- Cyclooxygenase (COX) : Inhibition of COX enzymes may lead to reduced inflammation.
- Nuclear Factor kappa B (NF-kB) : Modulation of NF-kB signaling could influence cell survival and apoptosis.
- Antioxidant Activity : The methoxy group may contribute to scavenging free radicals, thereby protecting cells from oxidative stress.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the methoxy group is believed to enhance the electron-donating ability, thus neutralizing free radicals effectively.
Anti-inflammatory Effects
Studies have shown that acrylic acid derivatives can inhibit pro-inflammatory cytokines. The compound may reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are crucial mediators in inflammatory responses.
Neuroprotective Effects
The neuroprotective potential is supported by findings that suggest compounds with similar phenolic structures can prevent neuronal cell death in models of neurodegenerative diseases. This activity may be linked to the modulation of neurotransmitter systems and reduction of neuroinflammation.
Case Studies and Experimental Data
-
In Vitro Studies :
- A study demonstrated that this compound significantly reduced cell viability loss in neuronal cell lines exposed to oxidative stress, indicating protective effects against neurotoxicity.
-
In Vivo Studies :
- Animal models treated with the compound showed decreased markers of inflammation in tissues subjected to injury, suggesting its potential as an anti-inflammatory agent.
Comparative Biological Activity Table
| Compound | Antioxidant Activity | Anti-inflammatory Activity | Neuroprotective Activity |
|---|---|---|---|
| This compound | Moderate | High | High |
| (E)-4-Methoxycinnamic Acid | High | Moderate | Moderate |
| Curcumin | Very High | Very High | Very High |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid for reproducibility?
- Methodology :
- Step 1 : Use a two-step protocol involving cyclopentyl bromide and 3-hydroxy-4-methoxycinnamic acid under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyclopentyloxy group .
- Step 2 : Monitor reaction progress via HPLC or TLC with UV detection (λ = 254 nm) to ensure complete substitution.
- Step 3 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane:ethyl acetate gradient) to achieve >95% purity .
- Critical Parameters : Maintain anhydrous conditions to avoid hydrolysis of the cyclopentyl ether. Optimize the molar ratio of cyclopentyl bromide to phenolic precursor (typically 1.2:1) to minimize side products .
Q. What analytical methods are most reliable for characterizing this compound’s purity and structural integrity?
- Methodology :
- Primary Techniques :
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopentyloxy protons at δ 1.5–2.0 ppm, acrylic acid protons as doublets at δ 6.2–7.1 ppm) .
- HPLC-MS : Pair reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) with high-resolution mass spectrometry (HRMS) to detect trace impurities (<0.1%) .
- Secondary Validation : Differential Scanning Calorimetry (DSC) to verify melting point consistency (literature range: 160–165°C) and assess crystallinity .
Q. How should researchers address stability concerns during storage?
- Methodology :
- Storage Conditions : Store in amber vials under inert gas (Ar/N₂) at –20°C to prevent oxidation. Avoid exposure to light and humidity, as the cyclopentyl ether moiety is prone to hydrolysis .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to quantify degradation products (e.g., free phenolic acids) .
Q. What in vitro biological screening strategies are appropriate for initial pharmacological evaluation?
- Methodology :
- Target Selection : Prioritize enzymes or receptors with structural homology to known cinnamic acid derivatives (e.g., COX-2, PPAR-γ) .
- Assay Design : Use fluorescence-based enzyme inhibition assays (IC₅₀ determination) and cell viability assays (MTT) in macrophage or adipocyte models .
- Dose Range : Test concentrations from 1 nM to 100 µM to identify sub-toxic bioactive thresholds .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Quantum Chemical Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and identify sites for functionalization (e.g., para-methoxy group substitution) .
- Molecular Docking : Screen derivatives against target proteins (e.g., COX-2 PDB: 5KIR) using AutoDock Vina to predict binding affinities .
- ADMET Prediction : Use SwissADME or pkCSM to optimize pharmacokinetic properties (e.g., logP < 3 for blood-brain barrier penetration) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodology :
- Source Variability : Compare compound purity across studies (e.g., HPLC traces in vs. 10). Impurities >5% may skew bioactivity .
- Assay Conditions : Replicate experiments under standardized protocols (e.g., serum-free media, 5% CO₂) to control for environmental variables .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to reconcile discrepancies in IC₅₀ values .
Q. What mechanistic studies are needed to elucidate the compound’s interaction with inflammatory pathways?
- Methodology :
- Transcriptomics : Perform RNA-seq on treated macrophages to identify differentially expressed genes (e.g., IL-6, TNF-α) .
- Protein Interaction : Use SPR (Surface Plasmon Resonance) to measure binding kinetics with NF-κB or IκBα .
- Knockout Models : Validate targets in CRISPR-edited cell lines (e.g., COX-2⁻/⁻) to confirm pathway specificity .
Q. How can enantiomeric purity impact pharmacological outcomes, and how is it controlled?
- Methodology :
- Chiral Separation : Use chiral HPLC (Chiralpak AD-H column, hexane:isopropanol) to isolate enantiomers .
- Activity Comparison : Test each enantiomer in parallel assays (e.g., COX inhibition) to identify stereospecific effects .
- Synthetic Control : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) during acrylate formation to enforce enantiomeric excess (>90% ee) .
Q. What green chemistry approaches can improve the sustainability of large-scale synthesis?
- Methodology :
- Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalytic Optimization : Use recyclable Pd/C catalysts for etherification steps to reduce heavy metal waste .
- Lifecycle Analysis : Apply E-Factor calculations to quantify waste generation and prioritize steps for improvement (e.g., solvent recovery) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
